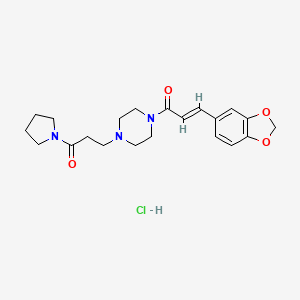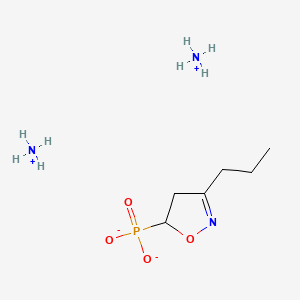
Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an isoxazole ring, a phosphonate group, and two ammonium ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate (NaHCO₃), at ambient temperature . This reaction leads to the formation of the isoxazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with potential optimizations for scale-up and cost-efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or the phosphonate group.
Substitution: Substitution reactions can occur at the isoxazole ring or the phosphonate group, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and neutral to basic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of isoxazole derivatives, while substitution reactions can yield a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where isoxazole derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, leading to biological effects. The phosphonate group can also play a role in the compound’s activity by interacting with metal ions and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Diammonium (4,5-dihydro-3-propyl-5-isoxazolyl)phosphonate can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and overall reactivity. The unique combination of the isoxazole ring and the phosphonate group in this compound makes it particularly interesting for research and development.
Eigenschaften
CAS-Nummer |
125674-63-7 |
|---|---|
Molekularformel |
C6H18N3O4P |
Molekulargewicht |
227.20 g/mol |
IUPAC-Name |
diazanium;dioxido-oxo-(3-propyl-4,5-dihydro-1,2-oxazol-5-yl)-λ5-phosphane |
InChI |
InChI=1S/C6H12NO4P.2H3N/c1-2-3-5-4-6(11-7-5)12(8,9)10;;/h6H,2-4H2,1H3,(H2,8,9,10);2*1H3 |
InChI-Schlüssel |
XTYSBWNVQDNOND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NOC(C1)P(=O)([O-])[O-].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





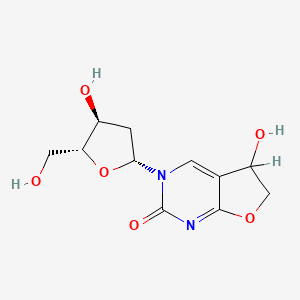
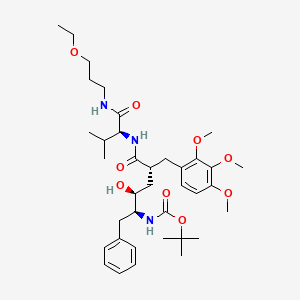
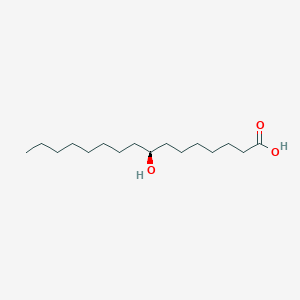
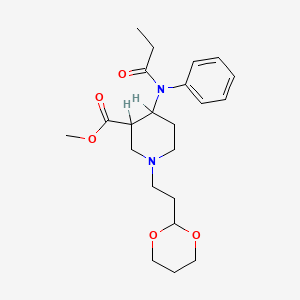

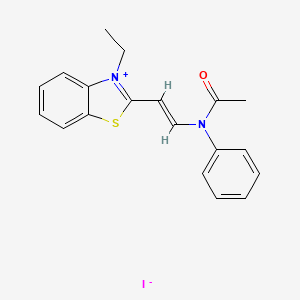
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)


![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
